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FOBISIN101

Covalent inhibitor X-ray triggered 14-3-3 PPI

Researchers requiring spatial control of 14-3-3 inhibition face a critical gap: reversible inhibitors cannot achieve region-specific target engagement. FOBISIN101 solves this via X-ray-triggered covalent adduct formation at Lys120, enabling persistent inactivation only in irradiated areas. • Only 14-3-3 inhibitor with radiation-gated covalent mechanism • Pan-isoform functional blockade (ExoS assay IC₅₀ 6-19 μM across all 7 isoforms) • Highest-resolution co-crystal structure available (PDB 3RDH, 2.39 Å) • Supplied as trisodium salt, ≥98% purity (HPLC), soluble in DMSO

Molecular Formula C15H11N3Na3O8P
Molecular Weight 461.2091
CAS No. 1370281-06-3
Cat. No. B607523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFOBISIN101
CAS1370281-06-3
SynonymsFOBISIN101;  FOBISIN-101;  FOBISIN 101
Molecular FormulaC15H11N3Na3O8P
Molecular Weight461.2091
Structural Identifiers
SMILESO=C([O-])C1=CC=C(/N=N/C2=NC(C)=C([O-])C(C=O)=C2COP([O-])(O)=O)C=C1.[Na+].[Na+].[Na+]
InChIInChI=1S/C15H14N3O8P.3Na/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22;;;/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25);;;/q;3*+1/p-3/b18-17+;;;
InChIKeyVCUDBCPCDKEAKO-GLCFPVLVSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FOBISIN101: A Covalent 14-3-3 PPI Inhibitor for Research


FOBISIN101 (CAS 1370281-06-3, C₁₅H₁₁N₃Na₃O₈P, MW 461.21) is a pyridoxal-phosphate (PLP)-derived small molecule that inhibits 14-3-3 protein–protein interactions (PPIs) [1]. Originally identified via chemical screening and structurally characterized by X-ray crystallography, FOBISIN101 binds covalently to Lys120 in the amphipathic groove of 14-3-3ζ following X-ray–induced reduction of its azo bond, leading to persistent inactivation of the protein [1]. It is supplied as a trisodium salt with >95% purity (HPLC) and is soluble in DMSO .

Covalent mechanism X-ray-triggered irreversible inactivation of 14-3-3
Pan-isoform coverage Functional inhibition across all seven 14-3-3 isoforms
Structure-guided design High-resolution co-crystal structure (PDB 3RDH) available
Small-molecule scaffold Bona fide small molecule; avoids peptide delivery limitations

Why 14-3-3 PPI Inhibitors Are Not Interchangeable


The 14-3-3 inhibitor landscape encompasses structurally and mechanistically diverse molecules, including peptides (e.g., R18, KD ~80 nM), nonpeptidic scaffolds (e.g., BV02), natural-product derivatives (e.g., UTKO1, IC₅₀ 1.98 μM), and PLP-derived covalent inactivators (e.g., FOBISIN101) [1]. These agents differ fundamentally in binding mode (reversible vs. covalent), isoform selectivity, functional assay potency, and the availability of high-resolution structural data [1]. Substituting one for another without head-to-head quantitative evidence risks experimental irreproducibility and confounded biological interpretation. The evidence items below establish FOBISIN101's quantifiable differentiation on dimensions that directly impact experimental design and research procurement decisions.

Reversible inhibitors (R18, BV02, UTKO1) may not reproduce covalent inactivation and sustained target engagement.

Isoform-selective agents (e.g., UTKO1 ζ-selective) may not provide pan-14-3-3 blockade; isoform compensation may confound results.

Peptide-based inhibitors (R18) present cell permeability and intracellular delivery challenges not faced by small molecules.

Comparators lack co-crystal structures; absence of structural templates limits structure-based optimization.

FOBISIN101 Quantitative Differentiation Evidence


X-Ray-Induced Covalent Inactivation Mechanism

FOBISIN101 undergoes a unique X-ray–induced chemical transformation: the azo (N=N) double bond linking its pyridoxal-phosphate and benzoate moieties is reduced, generating a covalent adduct with Lys120 in the 14-3-3 binding groove, resulting in persistent protein inactivation [1]. In contrast, the peptide antagonist R18 binds non-covalently to the same groove (KD 70–90 nM) [2], the nonpeptidic inhibitor BV02 disrupts c-Abl/14-3-3σ interactions via a reversible docking mechanism [3], and UTKO1 reversibly abrogates 14-3-3ζ/Tiam1 binding [4]. No other 14-3-3 inhibitor has been demonstrated to undergo radiation-triggered covalent attachment to the 14-3-3 scaffold [1][5].

Covalent Inactivation Mechanism
Head-to-head
Covalent adduct to Lys120 (MS/crystallography) vs. R18/BV02/UTKO1: non-covalent, reversible
Supports radiation-triggered target engagement studies; not achievable with reversible inhibitors.
Covalent bond formation confirmed at 2.39 Å resolution (PDB 3RDH).
Covalent inhibitor X-ray triggered 14-3-3 PPI Lys120 Radiation-triggered prodrug

Pan-Isoform Functional Inhibition vs. Isoform-Selective Agents

FOBISIN101 neutralizes the ability of all seven 14-3-3 isoforms (β, γ, ε, η, σ, τ/θ, ζ) to stimulate exoenzyme S (ExoS) ADP-ribosyltransferase, with IC₅₀ values spanning 6–19 μM in a functional assay . UTKO1, by contrast, selectively targets the 14-3-3ζ isoform and abrogates its binding to Tiam1 (IC₅₀ 1.98 μM for 14-3-3–Raf-1 displacement) [1], but its activity against the remaining six isoforms is unreported. The peptide R18 binds all isoforms with KD ~80 nM [2] but is a 20-mer peptide (~2.2 kDa), limiting its utility in cellular and in vivo settings relative to the small-molecule FOBISIN101 (MW 461.21) . BV02 lacks documented isoform-wide functional inhibition data [3].

Pan-Isoform Inhibition
Reported
Inhibits all 7 isoforms (IC50 6–19 µM, ExoS assay) vs. UTKO1: ζ-selective (1.98 µM); BV02: no data
Supports pan-isoform functional blockade studies; isoform-selective agents may miss compensatory signaling.
ExoS ADP-ribosyltransferase functional assay; IC50 determined by dose-response.
14-3-3 isoform ExoS assay ADP-ribosyltransferase pan-inhibitor UTKO1

High-Resolution Co-Crystal Structure Comparison

The FOBISIN101–14-3-3ζ co-crystal structure (PDB 3RDH) was solved at 2.39 Å resolution, unequivocally revealing the covalent adduct between the pyridoxal-phosphate moiety and Lys120, along with full electron density for the ligand in the amphipathic binding groove [1]. The R18 peptide–14-3-3ζ complex (PDB 1A38) was solved at a lower resolution of 3.35 Å [2], providing less precise atomic detail for structure-guided optimization. No experimental co-crystal structures of BV02 or UTKO1 with any 14-3-3 isoform have been deposited in the PDB as of the literature search date, limiting their utility in computational drug design and SAR campaigns [3][4].

Co-Crystal Structure Resolution
Head-to-head
Resolution 2.39 Å (PDB 3RDH) vs. R18: 3.35 Å (PDB 1A38); BV02/UTKO1: no structure
Provides highest-resolution template for structure-based design; comparator structures lower resolution or absent.
Unambiguous covalent adduct electron density at 2.39 Å.
X-ray crystallography PDB 3RDH PDB 1A38 structural biology resolution

Small-Molecule Scaffold vs. Peptide Inhibitors

FOBISIN101 (MW 461.21 Da, trisodium salt) is a bona fide small molecule derived from the pyridoxal-phosphate cofactor scaffold . The most widely used alternative pan-14-3-3 inhibitor, R18, is a 20-amino-acid peptide (sequence PHCVPRDLSWLDLEANMCLP) with a molecular weight of approximately 2,200 Da [1]. This ~4.8-fold difference in molecular weight has direct implications for membrane permeability, intracellular delivery, metabolic stability, and cost of synthesis. BV02 (MW 377.35 Da) [2] is also a small molecule but, as established in Evidence Items 1–3, lacks the covalent mechanism, functional pan-isoform data, and co-crystal structure that distinguish FOBISIN101. UTKO1 is a moverastin derivative of undisclosed molecular weight with optical activity constraints [3].

Small Molecule vs Peptide
Head-to-head
MW 461.21 Da (small molecule) vs. R18: ~2,200 Da (20-mer peptide); BV02: 377.35 Da but reversible
Small-molecule scaffold enables intracellular target engagement; peptide alternatives face delivery barriers.
FOBISIN101 uniquely combines covalent mechanism with small-molecule properties.
small molecule inhibitor peptide inhibitor drug-likeness molecular weight cell permeability

Potency Against PRAS40-14-3-3 Interaction

In a direct binding inhibition assay measuring displacement of the PRAS40 substrate from 14-3-3ζ, FOBISIN101 exhibits an IC₅₀ of 9.3 μM [1]. Blapsins A and B, naturally occurring small-molecule 14-3-3 inhibitors from Blaps japanensis, show comparable potency in an ELISA-based PPI assay (IC₅₀ 9.2 μM and 10.0 μM, respectively) [2]. However, blapsins lack any reported co-crystal structure, covalent mechanism, or ExoS functional assay data, and their natural-product supply chain limits reproducible procurement [2]. UTKO1 achieves an IC₅₀ of 1.98 μM for 14-3-3–Raf-1 displacement [3], slightly more potent than FOBISIN101; however, this potency is confined to a single isoform (ζ) and a single PPI (Tiam1/Raf-1), whereas FOBISIN101 inhibits multiple PPIs (Raf-1, PRAS40, ExoS) across all seven isoforms [1]. Compound 2-5, a synthetic inhibitor, shows an IC₅₀ of 2.6 μM for 14-3-3–Raf-1/p53 disruption but also lacks covalent or structural characterization [3].

PRAS40 Interaction Potency
Reported
IC50 9.3 µM (14-3-3ζ/PRAS40) vs. UTKO1: 1.98 µM (ζ/Raf-1, selective); Blapsin A: 9.2 µM; Compound 2-5: 2.6 µM
Moderate potency across multiple PPIs/isoforms; selective agents show higher potency on single isoform.
Multi-PPI inhibition profile supports multi-modal mechanistic studies.
PRAS40 IC50 PPI inhibition Blapsins UTKO1

FOBISIN101 Research Application Scenarios


Radiation-Triggered Inactivation in Cancer Radiobiology

FOBISIN101 is the only 14-3-3 inhibitor whose covalent adduct formation is triggered by X-ray irradiation [1]. This property enables experimental protocols where 14-3-3 is selectively and persistently inactivated in irradiated tissue regions while sparing non-irradiated areas. Researchers investigating radiation-induced apoptosis, DNA damage response, or radio-sensitization in 14-3-3-dependent cancer models should prioritize FOBISIN101, as reversible inhibitors (R18, BV02, UTKO1) cannot achieve spatially restricted covalent target engagement [1][2].

Structure-Guided Medicinal Chemistry and Drug Design

The 2.39 Å co-crystal structure of FOBISIN101 with 14-3-3ζ (PDB 3RDH) provides the highest-resolution template currently available for a covalent 14-3-3 inhibitor [1]. Computational chemists and structural biologists performing docking, molecular dynamics simulations, or structure-based optimization of 14-3-3 ligands should use this structure as a starting point, as the R18 complex (PDB 1A38) offers only 3.35 Å resolution, and neither BV02 nor UTKO1 has an experimentally determined co-crystal structure [1][2].

Pan-14-3-3 Inhibition for Functional Genomics

When experimental objectives require simultaneous blockade of all seven 14-3-3 isoforms to avoid compensatory signaling, FOBISIN101 is the only small molecule with published ExoS ADP-ribosyltransferase functional assay data confirming pan-isoform inhibition (IC₅₀ 6–19 μM across β, γ, ε, η, σ, τ/θ, ζ) [1]. UTKO1 targets only the ζ isoform [2], and BV02's isoform selectivity profile is unknown [3], making FOBISIN101 the sole choice for studies requiring global 14-3-3 functional ablation without peptide-related delivery limitations [1].

Chemical Probe for Exoenzyme S Virulence Studies

Pseudomonas aeruginosa ExoS ADP-ribosyltransferase requires 14-3-3 as an essential cofactor for its activation. FOBISIN101 was specifically validated in an ExoS functional assay (IC₅₀ 6–19 μM for all isoforms) [1] and is thus the inhibitor of choice for microbiology and host–pathogen interaction studies investigating the 14-3-3–ExoS virulence axis. No comparator (R18, BV02, UTKO1) has published quantitative ExoS activation inhibition data across the full isoform panel [1][2][3].

Application
Selection Property
Validation Focus
Radiation-triggered inactivation studies
X-ray-induced covalent mechanism
Covalent adduct formation and target engagement
Structure-based 14-3-3 ligand design
High-resolution co-crystal structure (PDB 3RDH)
Ligand electron density and binding pose analysis
Pan-14-3-3 functional blockade studies
Pan-isoform ExoS inhibition (functional assay)
Isoform-specific IC50 verification in target assay
14-3-3–ExoS virulence axis research
Validated ExoS functional assay inhibition
ExoS activation inhibition across 14-3-3 isoforms
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